molecular formula C8H11N3O B8577690 N-allyl-2-(1H-imidazol-4-yl)-acetamide

N-allyl-2-(1H-imidazol-4-yl)-acetamide

Cat. No.: B8577690
M. Wt: 165.19 g/mol
InChI Key: VDLGNMMZAABPMZ-UHFFFAOYSA-N
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Description

N-Allyl-2-(1H-imidazol-4-yl)-acetamide is a synthetic organic compound featuring an acetamide backbone substituted with an allyl group at the nitrogen atom and a 1H-imidazol-4-yl moiety at the α-carbon.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2-(1H-imidazol-5-yl)-N-prop-2-enylacetamide

InChI

InChI=1S/C8H11N3O/c1-2-3-10-8(12)4-7-5-9-6-11-7/h2,5-6H,1,3-4H2,(H,9,11)(H,10,12)

InChI Key

VDLGNMMZAABPMZ-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)CC1=CN=CN1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Features

The following table summarizes key structural differences and physicochemical properties between N-allyl-2-(1H-imidazol-4-yl)-acetamide and related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (Da) Key Properties/Data
This compound C₈H₁₁N₃O Allyl, imidazol-4-yl 165.19 (calculated) Inferred reactivity from allyl group
N-[2-(1H-Imidazol-4-yl)ethyl]acetamide C₇H₁₁N₃O Ethyl, imidazol-4-yl 153.18 Purity: 95%; NMR data
Compound 18e () C₂₆H₂₄F₃N₃O₂S Difluoro-benzyl, methoxy 530.2 MS [M+H]⁺ m/z = 530.2
(E)-1-(4-Chlorophenyl)-N-...methanimine C₁₇H₁₄ClN₃ Chlorophenyl, methylphenyl 307.77 Triclinic crystal, α = 80.52°

Key Observations :

  • Allyl vs. This may enhance lipophilicity and alter binding kinetics in biological systems.
  • Heterocyclic Variations : Unlike triazole-containing analogs (e.g., compound 6m in ), the imidazole ring in the target compound provides a distinct hydrogen-bonding profile due to its nitrogen atom positioning .

Crystallographic and Intermolecular Interactions

  • Crystal Packing: The imidazole-4-imines in exhibit triclinic packing with Z’=2 and dihedral angles of ~56° between aromatic planes. Weak interactions (C–H⋯N and π–π stacking) dominate their lattice structures . For the target compound, the allyl group may reduce π–π interactions but introduce new van der Waals forces due to its non-planar geometry.
  • Hydrogen Bonding : The imidazole NH and acetamide carbonyl in the target compound are likely to form C–H⋯O/N bonds, similar to compound 6m’s IR data (C=O at 1678 cm⁻¹) .

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